(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone
Description
(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone is an organic compound characterized by the presence of a piperidine ring attached to a methanone group, which is further substituted with a 2,6-dimethoxyphenyl group
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-7-6-8-12(18-2)13(11)14(16)15-9-4-3-5-10-15/h6-8H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCATIHEPDIDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353961 | |
| Record name | (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349134-75-4 | |
| Record name | (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone typically involves the reaction of 2,6-dimethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,6-Dimethoxybenzoyl chloride+Piperidine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoquinone.
Reduction: Formation of (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Shares the 2,6-dimethoxy substitution pattern but lacks the piperidine moiety.
Piperidin-1-yl-methanone: Contains the piperidine ring but lacks the 2,6-dimethoxyphenyl group.
Uniqueness
(2,6-Dimethoxy-phenyl)-piperidin-1-yl-methanone is unique due to the combination of the 2,6-dimethoxyphenyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
